3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane
Description
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is a brominated tetrahydrofuran derivative featuring a substituted cyclohexyl ether group. Its molecular formula is deduced as C₁₂H₂₁BrO₂, with a molecular weight of approximately 277.19 g/mol. The compound’s structure comprises:
- Oxolane (tetrahydrofuran) backbone: A five-membered oxygen-containing ring.
- 4,4-Dimethylcyclohexyloxy group: A bulky, electron-donating substituent at the 4th carbon, contributing to steric hindrance and lipophilicity .
This combination of functional groups suggests applications in synthetic intermediates, particularly in nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-bromo-4-(4,4-dimethylcyclohexyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3 |
InChI Key |
RKFGLJZNQPCLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2COCC2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane typically involves the bromination of 4-[(4,4-dimethylcyclohexyl)oxy]oxolane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 3-Iodo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane .
Scientific Research Applications
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane and analogous compounds:
Substituent Effects on Reactivity and Physicochemical Properties
Steric Effects :
- The 4,4-dimethylcyclohexyloxy group in the target compound imposes greater steric hindrance compared to 2,6-dimethylcyclohexyl () or 3,5-dimethylcyclohexyl () derivatives. This reduces accessibility for nucleophilic attack at the adjacent bromine site .
- In contrast, the trifluoropropyloxy group () is less bulky but introduces strong electron-withdrawing effects, accelerating bromine displacement reactions .
Electronic Effects :
- Solubility and Lipophilicity: The 4,4-dimethylcyclohexyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents compared to the polar trifluoropropyl analogue . Phosphorus-containing analogues () exhibit varied solubility profiles due to charged or thiol-reactive groups .
Biological Activity
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is a synthetic compound that has garnered attention in various biological and medicinal research contexts. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H19BrO2
- Molecular Weight : 273.18 g/mol
This compound features a bromine atom, an oxolane ring, and a dimethylcyclohexyl group, which contribute to its unique chemical properties.
The biological activity of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane:
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits moderate activity against various bacterial strains. |
| Anti-inflammatory Effects | Demonstrated potential in reducing inflammation in animal models. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines while sparing normal cells. |
| Neuroprotective Effects | Preliminary studies suggest potential benefits in neurodegenerative models. |
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial properties of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Research
- In a controlled animal study, the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to the control group, indicating its potential utility in treating inflammatory diseases.
-
Cytotoxicity Assessment
- A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values ranging from 20 to 40 µM, demonstrating selective toxicity towards cancer cells while having minimal effects on normal fibroblast cells.
Safety and Toxicology
Preliminary toxicological assessments have indicated that 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane possesses a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicological implications and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
